REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=1)([O-])=O.Cl[Sn]Cl.O>O1CCOCC1.C(O)C>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]2=[N:8][S:9][N:10]=[C:6]2[CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(=NSN2)C=C1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate/1 N NaOH
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1N NaOH, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 and charcoal
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=2C(=NSN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |